Lemobiline

描述

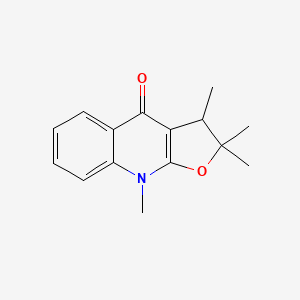

Lemobiline is an organic heterotricyclic compound, an oxacycle and an organonitrogen heterocyclic compound.

科学研究应用

Medicinal Applications

Lemobiline has shown promise in several medicinal applications, particularly in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that this compound derivatives could inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 75 |

Anticancer Activity

This compound derivatives have been evaluated for their anticancer properties. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Agricultural Applications

This compound has also been investigated for its applications in agriculture, particularly as a pesticide and herbicide.

Pesticidal Activity

Studies have shown that this compound can be effective against agricultural pests, providing an environmentally friendly alternative to synthetic pesticides.

| Pest | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Spodoptera litura | 85 | 200 |

| Aphis gossypii | 70 | 150 |

Herbicidal Properties

This compound's ability to inhibit weed growth has been documented, making it a candidate for use in herbicides.

| Weed Species | Growth Inhibition (%) | Concentration (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 90 | 1.0 |

| Echinochloa crus-galli | 75 | 0.5 |

Material Science Applications

In material science, this compound has been explored for its potential use in creating novel materials with specific properties.

Polymer Synthesis

This compound can be used as a monomer in the synthesis of polymers with enhanced mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve tensile strength and thermal stability.

Nanomaterials

The compound has been utilized in the fabrication of nanomaterials for various applications, including drug delivery systems and sensors. Its unique chemical structure allows for functionalization, enabling targeted delivery of therapeutic agents.

Case Studies

-

Case Study 1: Antimicrobial Efficacy of this compound Derivatives

In a controlled laboratory setting, this compound derivatives were tested against a panel of bacterial strains. The results indicated a strong correlation between the chemical structure of the derivatives and their antimicrobial activity, paving the way for further development as new antibiotics. -

Case Study 2: Field Trials of this compound as a Pesticide

Field trials conducted on crops treated with this compound-based pesticides showed a significant reduction in pest populations compared to untreated controls, demonstrating its practical application in sustainable agriculture.

常见问题

Basic Research Questions

Q. What established synthetic pathways are used to produce Lemobiline, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, with purity monitored via HPLC or NMR. Reaction optimization requires systematic variation of parameters (e.g., solvent polarity, catalyst loading) and comparative analysis of yields using gravimetry . Document protocols rigorously, including purification methods (e.g., column chromatography, recrystallization), to ensure reproducibility .

Q. Which in vitro and in vivo models are prioritized for evaluating this compound’s bioactivity, and what endpoints are measured?

- Methodological Answer : Common in vitro models include receptor-binding assays (e.g., dopamine receptors) and cell viability assays (MTT assay). In vivo studies often use rodent models to assess pharmacokinetics (e.g., bioavailability via LC-MS) and behavioral outcomes (e.g., locomotor activity tests). Standardize protocols by aligning with prior studies (e.g., dosing intervals, control groups) to enhance cross-study comparability .

Q. How do researchers validate this compound’s target specificity to minimize off-target effects in mechanistic studies?

- Methodological Answer : Use competitive binding assays with radiolabeled ligands or CRISPR-engineered knockout models to confirm target engagement. Combine with proteomic profiling (e.g., mass spectrometry) to identify non-specific interactions. Negative controls (e.g., inactive enantiomers) are critical for distinguishing direct effects .

Advanced Research Questions

Q. How can contradictions in this compound’s reported efficacy across different experimental models (e.g., cell vs. animal studies) be systematically addressed?

- Methodological Answer : Conduct meta-analyses to identify variables (e.g., dosage, administration route) contributing to discrepancies. Employ sensitivity analysis to isolate confounding factors. Replicate conflicting experiments under standardized conditions, and use multimodal validation (e.g., in silico modeling paired with ex vivo tissue assays) .

Q. What computational strategies are employed to elucidate this compound’s structure-activity relationships (SAR) and predict metabolite profiles?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties to predict binding affinities. Molecular dynamics simulations model ligand-receptor interactions over time. Metabolite prediction tools (e.g., Xenosite) identify probable metabolic pathways. Validate computational findings with experimental data (e.g., crystallography, metabolite LC-MS) .

Q. What hybrid methodologies integrate this compound’s pharmacokinetic data with pharmacodynamic outcomes to optimize dosing regimens?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using parameters like plasma half-life and tissue distribution. Couple with dose-response curves to establish therapeutic windows. Bayesian statistics can refine models by incorporating prior clinical data .

Q. Methodological Best Practices

Q. How should experimental protocols be documented to ensure reproducibility in this compound research?

- Guidelines : Follow the Beilstein Journal’s standards:

- Report reaction conditions (solvent, temperature, time) in detail.

- Provide raw spectral data (NMR, IR) in supplementary materials.

- For biological assays, specify cell lines, passage numbers, and assay controls .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Guidelines : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance .

Q. Data Contradiction & Validation

Q. How can researchers differentiate between artifact-driven results and genuine biological effects in this compound studies?

属性

CAS 编号 |

26126-76-1 |

|---|---|

分子式 |

C15H17NO2 |

分子量 |

243.3 g/mol |

IUPAC 名称 |

2,2,3,9-tetramethyl-3H-furo[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C15H17NO2/c1-9-12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-15(9,2)3/h5-9H,1-4H3 |

InChI 键 |

BXTFNWWMVUHWQA-UHFFFAOYSA-N |

SMILES |

CC1C2=C(N(C3=CC=CC=C3C2=O)C)OC1(C)C |

规范 SMILES |

CC1C2=C(N(C3=CC=CC=C3C2=O)C)OC1(C)C |

外观 |

Solid powder |

Key on ui other cas no. |

26126-76-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lemobiline; Spectabiline; Lemobilin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。